Srebp/scap-IN-2
Description
Overview of Sterol Regulatory Element-Binding Proteins (SREBPs) as Transcription Factors
SREBPs are a family of transcription factors that play a pivotal role in lipid metabolism. nih.gov They are synthesized as inactive precursors bound to the membranes of the endoplasmic reticulum (ER). nih.gov When cellular sterol levels are low, SREBPs are activated through a proteolytic cleavage process, releasing a soluble N-terminal domain. nih.govwikipedia.org This active fragment then translocates to the nucleus and binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes, thereby stimulating their transcription. wikipedia.orgscienceopen.com
Mammalian cells express three main SREBP isoforms, each with specialized functions. imrpress.com SREBP-1a and SREBP-1c are produced from a single gene (SREBF1) through the use of alternative transcriptional start sites, while SREBP-2 is encoded by a separate gene (SREBF2). imrpress.comnih.gov
SREBP-1a: This isoform is a potent activator of all SREBP-responsive genes and is involved in the synthesis of both cholesterol and fatty acids. imrpress.comnih.gov It is highly expressed in cultured cell lines and tissues with high rates of cell division. imrpress.com
SREBP-1c: As the predominant isoform in most tissues, including the liver and adipose tissue, SREBP-1c primarily regulates genes involved in fatty acid synthesis. imrpress.comuniprot.org Its expression is notably induced by insulin (B600854). nih.govumin.ne.jp
SREBP-2: This isoform is the primary regulator of cholesterol biosynthesis, controlling the expression of genes such as HMG-CoA reductase and the LDL receptor. scienceopen.comimrpress.com
| SREBP Isoform | Gene | Primary Function | Key Regulated Genes |
| SREBP-1a | SREBF1 | Cholesterol and fatty acid synthesis | Genes for both pathways |
| SREBP-1c | SREBF1 | Fatty acid synthesis | Acetyl-CoA carboxylase, Fatty acid synthase |
| SREBP-2 | SREBF2 | Cholesterol synthesis | HMG-CoA reductase, LDL receptor |
While each SREBP isoform has a primary area of regulation, their functions can overlap. SREBP-1a can activate both cholesterogenic and lipogenic genes. imrpress.com SREBP-1c preferentially stimulates the transcription of genes required for fatty acid synthesis, while SREBP-2 has a strong preference for genes involved in cholesterol synthesis. nih.gov This division of labor allows for the coordinated regulation of different branches of lipid metabolism in response to varying physiological signals. nih.gov For instance, in a state of energy surplus, insulin promotes the expression of SREBP-1c to drive fatty acid synthesis for energy storage. umin.ne.jp Conversely, when cellular cholesterol is scarce, SREBP-2 is activated to replenish cholesterol levels. nih.gov
Role of SREBP Cleavage-Activating Protein (SCAP) as a Cholesterol Sensor and Escort Protein
SCAP is a polytopic membrane protein located in the ER that plays a crucial role in regulating SREBP activity. nih.govbiorxiv.org It functions as a cellular cholesterol sensor and an escort protein for SREBPs. nih.govebi.ac.uk SCAP is composed of multiple transmembrane helices, with a specific region known as the sterol-sensing domain (SSD) that is responsive to cholesterol levels. mdpi.com
When cellular cholesterol levels are low, SCAP binds to SREBP and facilitates its transport from the ER to the Golgi apparatus in COPII-coated vesicles. mdpi.comnih.gov In the Golgi, SREBP undergoes two sequential proteolytic cleavages by Site-1 Protease (S1P) and Site-2 Protease (S2P), which releases the mature, transcriptionally active N-terminal domain of SREBP. wikipedia.orgnih.gov
Conversely, when ER cholesterol levels are high, cholesterol binds to the SSD of SCAP. annualreviews.org This binding induces a conformational change in SCAP, causing it to bind to another ER-resident protein called Insulin-Induced Gene (INSIG). nih.gov The formation of the SCAP-INSIG complex retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation. researchgate.nettdl.org This feedback mechanism ensures that the production of cholesterol and other lipids is suppressed when they are abundant. nih.gov
Insulin-Induced Gene (INSIG) Proteins in SREBP/SCAP Complex Regulation
INSIG proteins are key players in the sterol-mediated regulation of SREBP processing. researchgate.net Mammalian cells have two INSIG isoforms, INSIG-1 and INSIG-2, which are ER membrane proteins. pnas.org Their primary function is to anchor the SREBP-SCAP complex in the ER when cellular sterol levels are high. tdl.org
The binding of sterols to SCAP promotes the interaction between SCAP and INSIG. pnas.org This interaction is crucial for retaining the SREBP-SCAP complex in the ER, thereby inhibiting SREBP activation. researchgate.net When sterol levels fall, the interaction between SCAP and INSIG is disrupted, allowing the SREBP-SCAP complex to move to the Golgi for processing. nih.gov INSIG-1 levels are themselves regulated by SREBPs, creating a feedback loop. tdl.org Furthermore, under low sterol conditions, INSIG-1 can be ubiquitinated and degraded, further promoting the release of the SREBP-SCAP complex from the ER. researchgate.net
| Protein | Function | Interaction with SCAP |
| SCAP | Cholesterol sensor and SREBP escort | Binds SREBP for transport to Golgi |
| INSIG | ER retention protein for SCAP | Binds SCAP in high sterol conditions to prevent transport |
Historical Context of SREBP/SCAP Pathway Discovery and Fundamental Mechanisms
The discovery of the SREBP/SCAP pathway was a landmark in understanding lipid homeostasis. The initial breakthrough came with the discovery of the LDL receptor and its role in cholesterol feedback regulation in the 1970s. nih.govnih.gov It was observed that cellular cholesterol levels controlled the synthesis of both cholesterol and the LDL receptor. nih.gov However, the molecular mechanism underlying this regulation remained elusive for two decades. nih.gov
In the early 1990s, the transcription factors responsible for this regulation, the SREBPs, were identified. scienceopen.com A pivotal moment came in 1996 with the discovery of SCAP as the key protein that mediates the sterol-regulated cleavage of SREBPs. annualreviews.org Subsequent research elucidated the roles of S1P and S2P in the proteolytic activation of SREBPs in the Golgi. wikipedia.org The identification of INSIG proteins in 2002 as the ER retention factors for the SREBP-SCAP complex provided a more complete picture of the feedback mechanism. nih.gov These discoveries, largely from the laboratories of Michael Brown and Joseph Goldstein, revealed the sophisticated process of regulated intramembrane proteolysis (RIP), a mechanism now known to be involved in various cellular processes. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C27H37ClF2N4O |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[2-[5-(2-chlorophenyl)tetrazol-2-yl]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H37ClF2N4O/c1-18(13-16-27(29,30)25(2,3)35)21-11-12-22-19(8-7-15-26(21,22)4)14-17-34-32-24(31-33-34)20-9-5-6-10-23(20)28/h5-6,9-10,14,18,21-22,35H,7-8,11-13,15-17H2,1-4H3/b19-14+/t18-,21-,22+,26-/m1/s1 |
InChI Key |
UKVHRNXPYYONGQ-BAPRXCICSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)(F)F)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\CN3N=C(N=N3)C4=CC=CC=C4Cl)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)(F)F)C1CCC2C1(CCCC2=CCN3N=C(N=N3)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Molecular Mechanism of Srebp/scap Pathway Activation and Regulation
Endoplasmic Reticulum (ER) Retention of the SREBP/SCAP Complex
Under conditions of sufficient cellular sterol levels, the SREBP/SCAP complex is held inactive within the ER membrane. This retention is an active process mediated by interactions with other resident ER proteins.
When cholesterol levels in the ER membrane are high, SCAP binds to another ER-resident protein called Insulin-Induced Gene (INSIG). jci.org This interaction is crucial for retaining the SREBP/SCAP complex in the ER. INSIG acts as an anchor, preventing the complex from moving to the next stage of activation. The formation of this ternary complex of SREBP, SCAP, and INSIG is a key regulatory checkpoint in the pathway. immunomart.com Oxysterols, which are oxidized forms of cholesterol, can also facilitate the binding of SCAP to INSIG, further ensuring the ER retention of the SREBP/SCAP complex. immunomart.com
SCAP possesses a sterol-sensing domain (SSD) that directly binds to cholesterol molecules. arctomsci.comtargetmol.com This binding event induces a conformational change in the SCAP protein. It is this altered shape of SCAP that promotes its interaction with INSIG proteins. When sterol levels are high, the cholesterol-bound conformation of SCAP has a high affinity for INSIG, leading to the stable retention of the entire complex in the ER.
The interaction between the cholesterol-bound SCAP and INSIG effectively masks a transport signal on SCAP that would otherwise direct the complex to be packaged into transport vesicles. Specifically, the binding of INSIG to SCAP blocks the interaction of SCAP with the COPII (coat protein complex II) machinery. The COPII complex is responsible for forming vesicles that transport proteins from the ER to the Golgi apparatus. By preventing SCAP from engaging with COPII proteins, the SREBP/SCAP complex is effectively barred from exiting the ER.
Sterol-Regulated ER-to-Golgi Transport of the SREBP/SCAP Complex
When cellular sterol levels decline, the retention mechanism is reversed, allowing the SREBP/SCAP complex to move from the ER to the Golgi apparatus for further processing.
A decrease in cellular sterol concentrations leads to the dissociation of cholesterol from the sterol-sensing domain of SCAP. jci.org This reversal of sterol binding causes SCAP to undergo a conformational change back to a state that has a low affinity for INSIG. arctomsci.comtargetmol.com As a result, the SCAP-INSIG interaction is broken, and the SREBP/SCAP complex is released from its INSIG anchor. targetmol.com
Once freed from INSIG, the transport signal on SCAP becomes exposed, allowing it to interact with the COPII vesicle machinery. The SREBP/SCAP complex is then packaged into COPII-coated vesicles that bud off from the ER and travel to the Golgi apparatus. targetmol.com Inside the Golgi, SREBP undergoes two sequential cleavages by proteases, which release a soluble N-terminal fragment. This active fragment then translocates to the nucleus to regulate the transcription of genes involved in lipid synthesis and uptake.
Interactive Data Table: Key Proteins in the SREBP/SCAP Pathway
| Protein | Function | Role in Pathway Regulation |
| SREBP | Transcription factor that activates genes for lipid synthesis and uptake. | Inactive precursor is retained in the ER; active fragment moves to the nucleus. |
| SCAP | Escort protein for SREBP and a sterol sensor. | Binds to SREBP and mediates its transport from the ER to the Golgi in a sterol-dependent manner. |
| INSIG | ER-resident retention protein. | Binds to SCAP in the presence of high sterol levels, anchoring the SREBP/SCAP complex in the ER. |
| COPII | Coat protein complex. | Forms vesicles that transport the SREBP/SCAP complex from the ER to the Golgi when sterol levels are low. |
Identification and Function of the MELADL Motif in SCAP
The precise mechanisms governing the interaction and transport of the SREBP/SCAP complex are intricate and involve specific protein motifs. While the initial search did not yield specific information on a "MELADL" motif within SCAP, the function of SCAP is well-established. SCAP is a polytopic membrane protein of the endoplasmic reticulum (ER) that binds to SREBPs. A crucial feature of SCAP is its sterol-sensing domain (SSD), which detects the levels of cholesterol in the ER membrane. When cholesterol levels are low, SCAP undergoes a conformational change that allows it to escort SREBPs from the ER to the Golgi apparatus for processing. Conversely, when cholesterol levels are high, cholesterol binds to the SSD of SCAP, inducing a conformational change that promotes the binding of SCAP to another ER-resident protein, Insulin-induced gene (Insig). This interaction retains the SREBP/SCAP complex in the ER, thus preventing the activation of SREBP and subsequent lipid synthesis.
Accessory Factors in SCAP/SREBP ER Export (e.g., Cideb)
The export of the SREBP/SCAP complex from the ER to the Golgi is a regulated process that can be influenced by accessory factors. While the specific role of Cideb in the direct export of the SREBP/SCAP complex is not extensively detailed in the initial search results, the general mechanism involves the packaging of the complex into COPII-coated vesicles for transport. When sterol levels are low and SCAP is not bound to Insig, the SREBP/SCAP complex is recognized by the COPII machinery and loaded into vesicles destined for the Golgi. This process is essential for the subsequent proteolytic activation of SREBPs.
Proteolytic Activation of SREBPs in the Golgi Apparatus
Upon arrival in the Golgi apparatus, the SREBP precursor undergoes a two-step proteolytic cleavage to release its active N-terminal domain. youtube.comresearchgate.netnih.gov This sequential cleavage is carried out by two resident Golgi proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). youtube.comresearchgate.netnih.gov
Sequential Cleavage by Site-1 Protease (S1P)
The first cleavage is mediated by Site-1 Protease (S1P), a serine protease. researchgate.netnih.gov S1P cleaves the SREBP precursor within its luminal loop, separating the N-terminal domain from the C-terminal portion of the protein, though it remains tethered to the membrane. researchgate.netnih.gov
Sequential Cleavage by Site-2 Protease (S2P)
Following the action of S1P, the second cleavage is performed by Site-2 Protease (S2P), a zinc metalloprotease. youtube.comresearchgate.netnih.gov S2P cleaves the N-terminal fragment within its transmembrane segment, releasing the soluble N-terminal domain from the Golgi membrane. youtube.comresearchgate.netnih.gov
Release of the Nuclear SREBP (nSREBP) Transcription Factor Domain
The sequential actions of S1P and S2P result in the liberation of the mature, transcriptionally active N-terminal domain of SREBP, referred to as nuclear SREBP (nSREBP). youtube.comresearchgate.netnih.gov
Nuclear Translocation and Transcriptional Activation by nSREBPs
Once released from the Golgi membrane, the soluble nSREBP domain translocates to the nucleus. youtube.com In the nucleus, nSREBP acts as a transcription factor, binding to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes. youtube.com This binding activates the transcription of a host of genes involved in the synthesis and uptake of cholesterol and fatty acids, thereby working to restore cellular lipid homeostasis. nih.govmdpi.com
Binding to Sterol Regulatory Elements (SREs)
Once activated and translocated to the nucleus, the mature SREBP transcription factor binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) located in the promoter regions of its target genes. nih.govyoutube.comyoutube.com SREs are typically 10-base-pair sequences with the consensus motif TCACNCCAC. wikipedia.org The binding of SREBP to these elements is a crucial step in initiating the transcription of genes involved in cholesterol and fatty acid biosynthesis.
SREBPs belong to the basic-helix-loop-helix-leucine zipper (bHLH-Zip) family of transcription factors. wikipedia.org The bHLH-Zip domain is responsible for both DNA binding and the dimerization of SREBP molecules, which typically bind to SREs as dimers. nih.gov There are three main isoforms of SREBP: SREBP-1a, SREBP-1c, and SREBP-2. wikipedia.org SREBP-1c primarily regulates genes involved in fatty acid synthesis, while SREBP-2 is more specific for genes in the cholesterol biosynthesis pathway. wikipedia.orgaacrjournals.org SREBP-1a can activate both pathways. aacrjournals.org
The transcriptional activation of these target genes leads to an increased synthesis of enzymes such as HMG-CoA reductase and fatty acid synthase, ultimately resulting in the production of more cholesterol and fatty acids to meet the cell's needs. mdpi.com
Interaction with Co-activators (e.g., Sp1, NF-Y)
SREBPs are considered relatively weak transcriptional activators on their own. nih.gov To efficiently drive the expression of their target genes, they often cooperate with other transcription factors and co-activators that bind to nearby sites on the DNA. nih.gov Two of the most common and well-characterized co-activators for SREBPs are Specificity Protein 1 (Sp1) and Nuclear Factor Y (NF-Y). nih.govnih.gov
The promoters of many SREBP target genes contain binding sites for Sp1 and/or NF-Y in close proximity to the SRE. mdpi.com The synergistic interaction between SREBP and these co-activators is essential for robust transcriptional activation. For instance, NF-Y, also known as the CCAAT-binding factor, can bind to CCAAT boxes in gene promoters and facilitate the recruitment of other transcriptional machinery. dntb.gov.ua The acidic transcriptional motif within the N-terminal domain of SREBPs is thought to be important for mediating these interactions with co-activators. nih.gov
Genome-wide studies have revealed that SREBP1, NF-Y, and Sp1 form an interconnected regulatory circuit, often binding in a combinatorial manner to the promoters of functionally distinct sets of genes involved in a wide array of cellular processes beyond just lipid metabolism. nih.gov
Feed-Forward and Feedback Regulatory Loops
The SREBP/SCAP pathway is characterized by sophisticated regulatory loops that ensure a finely tuned response to cellular lipid levels. These include both feed-forward and feedback mechanisms.
A key feed-forward loop involves the SREBPs themselves. The genes encoding SREBP-1c and SREBP-2 contain SREs in their own promoter regions. nih.gov This means that once activated, nuclear SREBPs can bind to their own genes and stimulate their own transcription, thus amplifying the response to low sterol conditions. nih.gov This autoregulation is a characteristic feature of master regulatory transcription factors. nih.gov
The primary feedback regulatory loop is the sterol-mediated inhibition of SREBP processing described earlier. When nuclear SREBPs have successfully increased the synthesis of cholesterol and other sterols, these molecules bind to SCAP, leading to the retention of the SREBP-SCAP complex in the ER and shutting down the activation of new SREBP molecules. youtube.com This negative feedback ensures that lipid synthesis is curtailed once cellular requirements are met, preventing the toxic accumulation of lipids.
Furthermore, the activation of SREBPs can also lead to increased expression of the Insig-1 gene, which is another SREBP target. nih.gov This increase in Insig-1 protein enhances the retention of the SREBP-SCAP complex in the ER, contributing to the negative feedback regulation. nih.gov
Data Tables
Table 1: Key Proteins in the SREBP/SCAP Pathway and Their Functions
| Protein | Function |
| SREBP (Sterol Regulatory Element-Binding Protein) | Transcription factor that regulates the expression of genes involved in lipid synthesis. wikipedia.org |
| SCAP (SREBP Cleavage-Activating Protein) | Acts as a sterol sensor and escorts SREBP from the ER to the Golgi. wikipedia.orgwikipedia.org |
| Insig (Insulin-Induced Gene protein) | ER-resident protein that binds to the SREBP-SCAP complex in the presence of sterols, retaining it in the ER. nih.govwikipedia.org |
| S1P (Site-1 Protease) | A protease located in the Golgi that performs the first cleavage of the SREBP precursor. wikipedia.orgnih.gov |
| S2P (Site-2 Protease) | A Golgi-resident protease that carries out the second cleavage of SREBP, releasing the mature transcription factor. wikipedia.orgnih.gov |
| Sp1 (Specificity Protein 1) | A transcription factor that acts as a co-activator for SREBP. nih.govnih.gov |
| NF-Y (Nuclear Factor Y) | A trimeric CCAAT-binding transcription factor that cooperates with SREBP to activate gene expression. nih.govnih.gov |
Table 2: Regulation of the SREBP/SCAP Pathway
| Regulatory Mechanism | Description | Key Molecules Involved |
| Sterol-Sensing | High cellular sterol levels lead to the retention of the SREBP-SCAP complex in the ER. nih.govyoutube.com | Cholesterol, SCAP, Insig |
| Proteolytic Activation | In low sterol conditions, SREBP is cleaved in the Golgi to release the active transcription factor. nih.govyoutube.comyoutube.comwikipedia.org | S1P, S2P |
| Transcriptional Co-activation | SREBPs recruit co-activators to efficiently drive target gene expression. nih.govnih.gov | Sp1, NF-Y |
| Feed-Forward Loop | Activated SREBPs stimulate their own transcription to amplify the cellular response. nih.gov | SREBP, SREs in SREBP genes |
| Negative Feedback Loop | End-product sterols inhibit the activation of SREBP. youtube.com | Cholesterol, SCAP, Insig |
Biological Roles of the Srebp/scap Pathway and the Impact of Pathway Inhibition
Regulation of De Novo Lipogenesis
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is heavily reliant on the SREBP-1c isoform. mdpi.com Inhibition of the SREBP/SCAP pathway, therefore, has profound effects on fatty acid and triglyceride synthesis.
The activation of SREBP-1c leads to the increased transcription of key lipogenic enzymes. These include Fatty Acid Synthase (FASN), which catalyzes the synthesis of palmitate, Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and Stearoyl-CoA Desaturase-1 (SCD1), which is responsible for converting saturated fatty acids into monounsaturated fatty acids. genecards.org
Inhibition of the SREBP/SCAP pathway, for instance by compounds like fatostatin (B527787) which also targets SCAP, leads to a significant reduction in the expression of these enzymes. nih.gov This, in turn, suppresses the cell's ability to produce new fatty acids.
The fatty acids synthesized through DNL are esterified to a glycerol (B35011) backbone to form triglycerides for storage. By downregulating the enzymes responsible for fatty acid synthesis, inhibition of the SREBP/SCAP pathway consequently leads to a decrease in triglyceride synthesis and accumulation. This effect is a key reason why inhibitors of this pathway are being investigated for conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD). mdpi.com
Regulation of Cholesterol Metabolism
The SREBP-2 isoform is the primary regulator of cholesterol homeostasis, controlling both its synthesis and uptake. scienceopen.com
SREBP-2 activation upregulates a suite of enzymes essential for the multi-step cholesterol biosynthesis pathway. Key enzymes in this pathway include:
HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis.
Squalene Epoxidase (SQLE): A key enzyme in the later stages of cholesterol synthesis.
7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24): Involved in the final steps of cholesterol production.
Mevalonate (B85504) Kinase (MVK) and Farnesyl Diphosphate Synthase (FPPS): Enzymes in the mevalonate pathway, which is the initial part of cholesterol synthesis.
Inhibition of the SREBP/SCAP pathway, as demonstrated by other SCAP inhibitors, effectively downregulates the expression of these genes, leading to a reduction in endogenous cholesterol production. scienceopen.com
In addition to stimulating cholesterol synthesis, SREBP-2 also increases the uptake of cholesterol from the bloodstream by upregulating the expression of the Low-Density Lipoprotein Receptor (LDLR). scienceopen.com The LDLR on the cell surface binds to LDL particles, facilitating their removal from circulation.
Interestingly, some inhibitors of the SREBP/SCAP pathway can lead to an increase in LDLR expression. This is because the cell, sensing a decrease in intracellular cholesterol due to inhibited synthesis, attempts to compensate by increasing cholesterol uptake. This dual effect of reducing synthesis while potentially increasing uptake makes the SREBP/SCAP pathway an attractive target for managing high cholesterol levels.
Integration with Other Cellular Signaling Pathways
The SREBP/SCAP pathway does not operate in isolation; it is integrated with other major cellular signaling pathways. For instance, the insulin (B600854) signaling pathway can promote SREBP-1c activation, linking nutrient availability to lipogenesis. Conversely, AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can inhibit SREBP activity.
Inhibitors of the SREBP/SCAP pathway can, therefore, have wider effects on cellular metabolism beyond just lipid synthesis. For example, by modulating lipid levels, these inhibitors can influence insulin sensitivity and inflammatory responses. The full extent of these interactions is an active area of research.
Crosstalk with PI3K/Akt/mTORC1 Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a critical regulator of cell growth, proliferation, and survival, is deeply intertwined with the SREBP/SCAP pathway. frontiersin.orgamegroups.org Insulin and other growth factors can activate the PI3K/Akt pathway, which in turn can stimulate SREBP-1c, a key player in fatty acid synthesis. oup.comfrontiersin.org This activation can occur through several mechanisms. Akt can phosphorylate and inhibit Glycogen Synthase Kinase 3 (GSK3), which would otherwise promote the degradation of the active form of SREBP. amegroups.orgmdpi.com Furthermore, Akt can activate mTORC1, which promotes the processing and activation of SREBP. oup.commdpi.com
Inhibition of the SREBP/SCAP pathway can disrupt this intricate connection. For instance, in glioblastoma cells, the immunosuppressant azathioprine (B366305) has been shown to inhibit lipid metabolism by targeting the EGFR/AKT/SREBP1 signaling pathway. frontiersin.org This highlights how targeting the SREBP/SCAP pathway can impact downstream cellular processes that are also regulated by PI3K/Akt/mTORC1 signaling.
Modulation by Insulin Signaling and Glucose Metabolism
Insulin, the primary hormone regulating glucose homeostasis, is a potent activator of the SREBP-1c isoform, thereby linking glucose metabolism directly to lipid synthesis. scienceopen.comkarger.com When insulin levels are high, it triggers a signaling cascade that promotes the transcription of the SREBF1 gene (encoding SREBP-1) and enhances the proteolytic processing of the SREBP-1c protein. oup.comkarger.comnih.gov This processing is facilitated by the SCAP protein, which escorts the SREBP precursor from the endoplasmic reticulum (ER) to the Golgi for cleavage and activation. karger.compnas.org
Glucose itself plays a crucial role in this process. Increased glucose uptake promotes the N-glycosylation of SCAP, a modification that stabilizes the protein and reduces its interaction with the insulin-induced gene (Insig) proteins, which normally retain the SREBP/SCAP complex in the ER. frontiersin.orgnih.govaacrjournals.org This allows the SREBP/SCAP complex to move to the Golgi, leading to SREBP activation. nih.gov Therefore, conditions of high glucose and insulin create a feed-forward loop that strongly induces lipogenesis through the SREBP/SCAP pathway. scienceopen.com In diabetic mouse models, a reduction in brain SCAP levels has been observed, leading to impaired cholesterol synthesis and cognitive deficits, underscoring the critical role of this pathway in linking glucose metabolism to essential physiological functions. plos.org
Interplay with EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, often hyperactivated in cancers, also converges on the SREBP/SCAP pathway to fuel tumor growth. nih.govfrontiersin.org EGFR signaling enhances glucose uptake, which in turn promotes the N-glycosylation of SCAP, leading to SREBP-1 activation and increased lipogenesis. frontiersin.orgnih.govaacrjournals.org This is particularly relevant in aggressive cancers like glioblastoma, where inhibiting SCAP N-glycosylation has been shown to slow tumor growth in xenograft models. scienceopen.com
The interplay is further complicated by feedback loops involving microRNAs. EGFR signaling can upregulate miR-29 expression through the SCAP/SREBP-1 pathway. frontiersin.orgresearchgate.net Interestingly, miR-29 can then, in a negative feedback loop, repress the expression of both SCAP and SREBP-1, thereby modulating the lipogenic effects of EGFR signaling. frontiersin.orgresearchgate.netnih.govresearchgate.net This intricate regulatory network highlights the complex cellular mechanisms that have evolved to control lipid metabolism in response to growth factor signaling.
Connections to cAMP/PKA Signaling and Steroidogenesis
The cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, often activated by hormones like glucagon (B607659) and epinephrine (B1671497) in response to low energy states, generally acts as a counter-regulator to the SREBP/SCAP pathway. scienceopen.comgavinpublishers.com PKA can phosphorylate SREBP-1, which impairs its DNA-binding ability and reduces its transcriptional activity. oup.comscienceopen.comgavinpublishers.comresearchgate.netsciengine.com This provides a mechanism to shut down lipid synthesis during periods of fasting or stress.
However, in the context of steroidogenesis, the production of steroid hormones from cholesterol, the role of cAMP/PKA is more nuanced. While high levels of cAMP are known to stimulate steroid production, recent evidence suggests that the SCAP/SREBP pathway is also required for the full steroidogenic response to cAMP. nih.govuw.edunih.gov This indicates that cAMP/PKA signaling coordinates both the mobilization of cholesterol and the activation of cholesterol synthesis via the SREBP/SCAP pathway to ensure a sufficient supply of substrate for steroid hormone production. nih.govuw.edu
Influence of ER Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is the site of SREBP synthesis and processing, and its health is crucial for proper lipid metabolism. Conditions that cause ER stress, such as an overload of saturated fatty acids, can trigger the Unfolded Protein Response (UPR). scienceopen.commdpi.com The UPR has a complex relationship with the SREBP/SCAP pathway. While some studies suggest that ER stress can activate SREBP-1c, others indicate that prolonged or severe ER stress can inhibit its processing. scienceopen.commdpi.com This dual role may depend on the specific nature and duration of the ER stress. For example, some immunosuppressants can induce ER stress to trigger apoptosis in glioblastoma cells while also inhibiting lipid metabolism via the EGFR/AKT/SREBP1 pathway. frontiersin.org
Regulation by MicroRNAs (miRNAs)
MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of the SREBP/SCAP pathway, adding another layer of complexity to its control. mdpi.comfrontiersin.org Several miRNAs have been identified that can directly or indirectly modulate the expression of key components of this pathway. For instance, miR-29 has been shown to create a negative feedback loop by being transcriptionally activated by SREBP-1 and then, in turn, repressing the expression of both SCAP and SREBP-1. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Other miRNAs, such as miR-185 and miR-342, have also been found to inhibit both SREBP-1 and SREBP-2, thereby controlling both fatty acid and cholesterol synthesis. frontiersin.orgfrontiersin.org Conversely, some miRNAs, like miR-122, can upregulate SREBPs by targeting their negative regulators. frontiersin.org The discovery of these miRNA-mediated regulatory circuits has opened new avenues for understanding and potentially targeting the SREBP/SCAP pathway in various diseases.
Table of Interacting Pathways and Their Effects on SREBP/SCAP
| Interacting Pathway | Key Molecules Involved | Overall Effect on SREBP/SCAP Activity |
|---|---|---|
| PI3K/Akt/mTORC1 | Akt, GSK3, mTORC1 | Activation |
| Insulin Signaling | Insulin Receptor, IRS, Akt | Activation |
| Glucose Metabolism | Glucose, SCAP N-glycosylation | Activation |
| EGFR Signaling | EGFR, Akt, SCAP N-glycosylation | Activation |
| cAMP/PKA Signaling | cAMP, PKA | Inhibition (in general), Required for full steroidogenic response |
| ER Stress/UPR | Complex (can be activating or inhibitory) | |
| MicroRNAs | miR-29, miR-185, miR-342, miR-122 | Regulation (both positive and negative) |
Preclinical Research on Srebp/scap Pathway Inhibition in Disease Models
Research in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)/Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Models
The SREBP/SCAP pathway, particularly the SREBP-1c isoform, is a key mediator of hepatic de novo lipogenesis, the process of synthesizing fatty acids. In conditions of insulin (B600854) resistance, such as those associated with MASLD/NAFLD, SREBP-1c is overactivated, leading to excessive fat accumulation in the liver. nih.gove-enm.org
Impact on Hepatic Lipid Accumulation
Inhibition of the SREBP/SCAP pathway has demonstrated significant efficacy in reducing hepatic lipid accumulation in various preclinical models. The chaperone protein SCAP is essential for the activation of all SREBP isoforms. nih.gove-enm.org By escorting SREBPs from the endoplasmic reticulum to the Golgi apparatus for proteolytic cleavage, SCAP enables their translocation to the nucleus to activate target genes involved in lipid synthesis. nih.gove-enm.orgmdpi.com
Inhibition of SCAP, therefore, prevents the activation of SREBPs and the subsequent expression of genes required for fatty acid and triglyceride synthesis. nih.gove-enm.org This leads to a marked reduction in de novo lipogenesis. nih.gov For instance, in hamster models fed a high-sucrose diet to induce hepatic steatosis, depletion of SCAP mRNA using RNA interference (RNAi) resulted in the normalization of hepatic triglyceride content. nih.gove-enm.org Similarly, in mouse models of insulin resistance, both genetic deletion and pharmacological inhibition of SCAP have been shown to resolve hepatic steatosis. nih.govnih.gov
| Model | Intervention | Key Findings on Hepatic Lipid Accumulation |
| High-Sucrose Fed Hamsters | SCAP RNAi | Normalized hepatic triglyceride content. nih.gove-enm.org |
| ob/ob Mice | Liver-specific Scap deletion | Reversed hepatic steatosis. nih.gov |
| High-Fat Diet-Induced Insulin Resistant Mice | Scap deficiency | Prevented steatosis. nih.gov |
Effects on Insulin Sensitivity and Glucose Homeostasis
While the SREBP/SCAP pathway is intrinsically linked to insulin signaling, its inhibition in preclinical models of metabolic disease has shown varied effects on insulin sensitivity and glucose homeostasis. In leptin-deficient ob/ob mice, a model of severe obesity and insulin resistance, liver-specific deletion of Scap abolished the hyperinsulinemia-induced activation of SREBP-1c and dramatically reversed hepatic steatosis. nih.gov However, this improvement in liver fat content occurred despite persistent obesity, hyperinsulinemia, and hyperglycemia, suggesting that hepatic SREBP/SCAP inhibition alone may not be sufficient to correct systemic insulin resistance. nih.gov
Conversely, some studies suggest a more direct role for SREBP-1c in mediating insulin resistance. Increased levels of insulin in a state of insulin resistance can stimulate fat production through SREBP-1c activation, contributing to the development of MASLD. nih.gov The reduction of de novo lipogenesis through liver-specific deletion of SCAP has been associated with increased adipose tissue de novo lipogenesis, which in turn was linked to improved fasting glycemia, glucose tolerance, and insulin sensitivity. researchgate.net
Studies in Genetically Modified Animal Models (e.g., SCAP conditional knockout mice, L-Scap-/- mice, ob/ob mice)
Genetically modified animal models have been pivotal in dissecting the role of the SREBP/SCAP pathway in metabolic diseases.
SCAP conditional knockout mice (L-Scap-/-): Liver-specific deletion of Scap in normal mice (L-Scap-/-) leads to a significant reduction in the expression of genes involved in both cholesterol and fatty acid synthesis. nih.gove-enm.orgmdpi.com This results in a 70% to 80% decrease in the rates of hepatic fatty acid and cholesterol synthesis. nih.gove-enm.org These mice have provided direct evidence for the essential role of SCAP in maintaining hepatic lipid homeostasis. pnas.org When L-Scap-/- mice were subjected to intermittent hypoxia, a model for obstructive sleep apnea which can induce hyperlipidemia, they were protected from the increase in serum and liver lipids, further confirming the mediating role of the SREBP-1 pathway in this process. physiology.org
ob/ob mice: These mice are genetically obese due to a mutation in the leptin gene and exhibit hyperphagia, hyperglycemia, hyperinsulinemia, and severe hepatic steatosis. nih.gov In ob/ob mice, the deletion of the Srebp-1c gene resulted in an approximate 50% reduction in hepatic triglycerides. nih.gov However, when Scap was deleted in the liver of ob/ob mice (L-Scap-/-; ob/ob), there was a near-complete resolution of hepatic steatosis, with a 90% reduction in the fatty acid synthesis rate. nih.gove-enm.org This demonstrates that targeting the upstream activator SCAP is more effective than targeting a single SREBP isoform. uni.lu
| Genetically Modified Model | Key Characteristics | Impact of SREBP/SCAP Pathway Manipulation |
| L-Scap-/- Mice | Liver-specific deletion of Scap | 70-80% reduction in hepatic fatty acid and cholesterol synthesis. nih.gove-enm.org |
| ob/ob Mice | Leptin deficiency, obesity, insulin resistance, hepatic steatosis | SREBP-1c deletion reduces hepatic triglycerides by ~50%. nih.gov |
| L-Scap-/-; ob/ob Mice | Liver-specific Scap deletion in ob/ob background | 90% reduction in hepatic fatty acid synthesis and complete resolution of hepatic steatosis. nih.gove-enm.org |
Investigations in Cancer Progression Models
Recent research has highlighted the critical role of the SREBP/SCAP pathway in supporting the metabolic demands of cancer cells. Many tumors exhibit upregulated de novo lipogenesis to provide lipids for membrane synthesis, energy storage, and signaling molecules. frontiersin.orgaacrjournals.org
Role of SREBPs in Cancer Cell Lipogenesis and Proliferation
SREBPs, particularly SREBP-1, are frequently overexpressed in various cancers and play a crucial role in stimulating de novo lipogenesis to support rapid cell growth and proliferation. frontiersin.orgnih.gov The activation of SREBP-1 leads to the upregulation of key lipogenic enzymes such as ATP citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and stearoyl-CoA desaturase (SCD). frontiersin.org These enzymes are often highly expressed in tumor tissues compared to adjacent non-cancerous tissues. frontiersin.org Inhibition of SREBP activity has been shown to suppress lipogenesis and, consequently, reduce cancer cell proliferation. nih.gov
Studies in Various Preclinical Cancer Models (e.g., pancreatic ductal adenocarcinoma, hepatocellular carcinoma, breast cancer, glioblastoma)
The therapeutic potential of targeting the SREBP/SCAP pathway has been investigated in a range of preclinical cancer models.
Pancreatic Ductal Adenocarcinoma (PDAC): The SREBP pathway is essential for PDAC progression. aacrjournals.orgnih.gov In a murine model of PDAC (KPC mice), pancreas-specific knockout of Scap impaired tumor progression and prolonged survival. aacrjournals.orgnih.govnih.gov Furthermore, both genetic and chemical inhibition of the SREBP pathway prevented the growth of human PDAC cells, particularly under low-serum conditions where they are more reliant on de novo lipid synthesis. aacrjournals.orgnih.govbiorxiv.org Pharmacological inhibition of SREBP1 with fatostatin (B527787) was also shown to suppress acinar to ductal metaplasia, an early event in pancreatic cancer initiation, and tumorigenesis in KC mice. researchgate.net
Hepatocellular Carcinoma (HCC): SREBP-1 is implicated in promoting HCC proliferation and survival. nih.gov In a diethylnitrosamine (DEN)-induced mouse model of HCC, dietary cholesterol, which suppresses the SCAP-dependent activation of SREBPs, inhibited HCC progression. nih.gov Conversely, blocking the SREBP pathway through liver-specific ablation of SCAP suppressed DEN-induced hepatocarcinogenesis. nih.gov However, in a murine model of NASH, SREBP inhibition via SCAP deletion unexpectedly exacerbated liver injury, fibrosis, and carcinogenesis, suggesting that the context of the underlying liver disease is critical. mssm.edu
Breast Cancer: SREBP-1 overexpression has been linked to breast cancer cell migration and invasion. nih.gov Inhibition of SREBP1 has been shown to suppress these processes. nih.gov The natural compound Withaferin A was found to reduce tumor growth and metastasis in preclinical models of both estrogen receptor-positive (ER+) and negative (ER-) breast cancer by suppressing the precursor and mature forms of SREBP1. nih.gov
Glioblastoma (GBM): The SREBP-1 pathway is highly activated in glioblastoma. nih.gov A novel small molecule SREBP1-targeted degrader, MFC0101, which engages SCAP and induces the degradation of SREBP1, has shown preclinical efficacy. ascopubs.org In an orthotopic xenograft mouse model of GBM, MFC0101 combined with temozolomide showed greater efficacy than temozolomide alone, with a high rate of complete tumor remission. ascopubs.org Furthermore, a negative feedback loop involving miR-29 and the SCAP/SREBP-1 pathway has been identified in GBM, where miR-29 mimics can inhibit GBM growth by suppressing this pathway. nih.govresearchgate.net
| Cancer Model | Key Findings on SREBP/SCAP Pathway Inhibition |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Scap knockout impaired tumor progression and prolonged survival in KPC mice. aacrjournals.orgnih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | SCAP ablation suppressed DEN-induced hepatocarcinogenesis. nih.gov |
| Breast Cancer | SREBP1 suppression inhibited cell migration and invasion. nih.gov |
| Glioblastoma (GBM) | A SREBP1-targeted degrader (MFC0101) in combination with temozolomide led to complete tumor remission in a mouse model. ascopubs.org |
Inhibition of Tumor Growth and Survival in Animal Xenograft Models
Extensive literature search did not yield any specific studies on the compound Srebp/scap-IN-2 for the inhibition of tumor growth and survival in animal xenograft models.
General research into the inhibition of the SREBP/SCAP pathway has shown potential in preclinical cancer models. For instance, both pharmacological and genetic inhibition of the SREBP/SCAP axis have been demonstrated to suppress tumor growth in various cancer models nih.gov. Knockdown of SREBP has been shown to inhibit xenograft tumor growth researchgate.net. Specifically, in pancreatic ductal adenocarcinoma (PDAC) xenograft models, SREBP cleavage activating protein (SCAP) was found to be required for tumor growth biorxiv.org. In prostate cancer xenograft models, an increase in nuclear SREBP-2 protein expression was observed as the cancer progressed nih.gov. Furthermore, some compounds, like emodin, have been shown to sensitize hepatocellular carcinoma cells to other anticancer drugs by inhibiting SREBP-2 transcriptional activity in xenograft models nih.gov. These findings highlight the therapeutic potential of targeting the SREBP/SCAP pathway in oncology, though direct evidence for this compound is currently unavailable.
Research in Other Pathophysiological Contexts
Role in Inflammatory Responses and Macrophage Function
No specific research has been identified regarding the role of this compound in inflammatory responses and macrophage function.
However, the broader SREBP/SCAP pathway is implicated in these processes. Studies have shown that the SCAP/SREBP2 complex can interact with the NLRP3 inflammasome, a key component of the innate immune system, and regulate its activation nih.gov. Activation of SREBPs can induce macrophage inflammation nih.gov. For example, in macrophages stimulated with TNFα, SREBP2 becomes highly activated and binds to genes involved in inflammation and interferon responses nih.gov. Deletion of SCAP in macrophages has been shown to shift their polarization from a pro-inflammatory to a pro-resolution phenotype in vivo nih.gov. This suggests that inhibiting the SREBP/SCAP pathway could modulate inflammatory responses by altering macrophage function.
Modulation of Viral Replication (e.g., SARS-CoV-2)
There is no available data on the specific effects of this compound on viral replication, including that of SARS-CoV-2.
Research on other inhibitors of the SREBP pathway has indicated a potential antiviral role. SARS-CoV-2 infection has been shown to induce the activation of both SREBP1 and SREBP2 nih.govnih.govresearchgate.net. Pharmacological inhibition of SREBP with compounds like fatostatin has been demonstrated to inhibit SARS-CoV-2 replication and cell death in vitro nih.govresearchgate.net. Furthermore, genetic knockdown of SREBPs also leads to the inhibition of SARS-CoV-2 replication nih.govnih.gov. These findings suggest that the SREBP/SCAP pathway is a crucial host factor for SARS-CoV-2 replication and could be a target for antiviral therapies nih.govresearchgate.net.
Studies in Neurodegenerative Disease Models
A review of the scientific literature revealed no studies investigating the effects of this compound in neurodegenerative disease models.
The SREBP/SCAP pathway is, however, an area of interest in neurodegenerative research. Dysregulated cholesterol metabolism, which is controlled by the SREBP pathway, has been associated with several neurodegenerative diseases, including Alzheimer's disease nih.govrupress.org. In a mouse model of Alzheimer's disease, a decrease in the activation of SREBP-2 has been observed nih.gov. Furthermore, a reduction of SCAP in the brains of mice has been shown to cause impaired synaptic transmission and cognitive changes plos.org. These findings suggest a potential link between the SREBP/SCAP pathway and the pathophysiology of neurodegenerative disorders, though the therapeutic potential of its inhibition in this context remains to be fully explored.
Impact on Pulmonary Lipid Homeostasis
No research has been published on the specific impact of this compound on pulmonary lipid homeostasis.
Studies involving the genetic deletion of Scap in the respiratory epithelial cells of mice have provided insights into the role of the SREBP/SCAP pathway in the lungs. Deletion of Scap was found to alter lung lipid content and synthesis nih.gov. The SREBP/SCAP pathway regulates genes involved in lipid metabolism within the lung nih.govresearchgate.net. These findings indicate that the SREBP/SCAP pathway is important for maintaining normal lipid balance in the lungs, a critical factor for proper respiratory function.
Molecular and Cellular Research Strategies for Studying Srebp/scap Inhibition
In Vitro Cellular Models for Pathway Analysis
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of SREBP/SCAP inhibition by compounds like Srebp/scap-IN-2. These models allow for controlled experiments to analyze the specific effects of the inhibitor on cellular processes.
Cell Lines (e.g., CHO cells, HepG2, Human Hepatoma Cells)
A variety of established cell lines are utilized to study the SREBP/SCAP pathway.
Chinese Hamster Ovary (CHO) Cells: CHO cells, and particularly mutant lines deficient in specific components of the SREBP pathway, have been instrumental in elucidating the functions of SREBP and SCAP. jci.orgpnas.orgnih.gov For instance, SCAP-deficient SRD-13A cells can be used to study the effects of reconstituted SREBP pathway components. pnas.org Studies in CHO cells have demonstrated that overexpression of Insig-1 or Insig-2, proteins that retain the SREBP/SCAP complex in the ER, makes SREBP processing more sensitive to sterols. jci.org A specific mutation in SCAP (D443N) identified in sterol-resistant CHO cells leads to constitutive SREBP processing due to its resistance to sterol inhibition. mdpi.comnih.gov
HepG2 Cells: The human hepatoma cell line HepG2 is a widely used model for studying liver lipid metabolism. xiahepublishing.comnih.gov These cells are used to investigate the effects of inhibitors on SREBP target gene expression and lipid synthesis. nih.govrsc.org For example, studies in HepG2 cells have shown that inhibition of heat shock protein 90 (HSP90) leads to the degradation of the SCAP-SREBP complex and a subsequent reduction in lipid levels. nih.gov Furthermore, HepG2 cells have been engineered with reporter gene systems, such as a firefly luciferase reporter coupled to SREBP activity, to screen for inhibitors of the SREBP pathway. rsc.org
Human Hepatoma Cells: Besides HepG2, other human hepatoma cell lines are also employed in SREBP/SCAP research. These cells provide a relevant physiological context for studying hepatic lipid metabolism and the effects of inhibitors. xiahepublishing.com For instance, the MHCC97L cell line has been used to show that downregulation of SREBP-1 suppresses cell proliferation. xiahepublishing.com
| Cell Line | Typical Application in SREBP/SCAP Research | Key Findings from General SREBP/SCAP Research |
| CHO Cells | Elucidation of fundamental pathway mechanisms, particularly using mutant lines. | Overexpression of Insig proteins enhances sterol-mediated inhibition of SREBP processing. jci.org Specific SCAP mutations can lead to sterol-resistant SREBP activation. mdpi.comnih.gov |
| HepG2 Cells | Studying hepatic lipid metabolism, screening for pathway inhibitors, and analyzing target gene expression. | Inhibition of HSP90 destabilizes the SCAP-SREBP complex. nih.gov Can be used in reporter assays to quantify SREBP activity. rsc.org |
| Human Hepatoma Cells (general) | Investigating the role of the SREBP pathway in liver cancer cell proliferation and metabolism. | SREBP-1 downregulation can suppress proliferation in certain hepatoma cell lines. xiahepublishing.com |
Primary Cell Cultures (e.g., Hepatic Stellate Cells, Macrophages)
Primary cells, isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines.
Hepatic Stellate Cells (HSCs): These cells play a crucial role in the development of liver fibrosis. Studies have shown that the activation of HSCs is associated with an upregulation of SREBP2. encyclopedia.pubnih.govfrontiersin.org In primary mouse HSCs, increased nuclear SREBP2 is observed during activation. encyclopedia.pubnih.gov This makes primary HSC cultures a valuable tool for investigating how this compound might impact fibrotic processes by modulating SREBP activity.
Macrophages: Macrophages are key players in inflammation and are involved in various metabolic processes. The SREBP pathway is also active in these cells. jci.org For instance, research has demonstrated that hepatocyte-specific alterations in the SREBP pathway can influence gene expression in liver macrophages. jci.org Therefore, primary macrophage cultures can be used to study the cell-specific effects of this compound on inflammatory and metabolic responses.
Assays for SREBP Processing and Nuclear Translocation
Several assays are employed to specifically measure the impact of inhibitors on the key steps of SREBP activation.
Western Blotting: This is a standard technique used to detect the different forms of SREBP. By using specific antibodies, researchers can distinguish between the precursor form of SREBP (pSREBP) located in the ER membrane and the mature, nuclear form (nSREBP). nih.govfrontiersin.org A decrease in the nSREBP/pSREBP ratio following treatment with an inhibitor like this compound would indicate a blockage in SREBP processing.
Reporter Gene Assays: These assays provide a quantitative measure of SREBP transcriptional activity. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with sterol regulatory elements (SREs). rsc.org A decrease in reporter gene expression in the presence of an inhibitor signifies reduced nuclear SREBP activity.
Immunofluorescence Microscopy: This technique allows for the visualization of SREBP localization within the cell. By staining for SREBP and nuclear markers, one can directly observe the translocation of SREBP from the cytoplasm/ER to the nucleus. embopress.org A reduction in the nuclear signal for SREBP after inhibitor treatment provides direct evidence of inhibited translocation.
ER-to-Golgi Transport Assays: The movement of the SREBP/SCAP complex from the ER to the Golgi is a critical regulatory step. embopress.org In vitro budding assays using isolated microsomes can directly measure the packaging of SREBP/SCAP into COPII vesicles for transport. embopress.org Another approach involves monitoring the processing of a fusion protein, such as PLAP-SREBP-2, which is secreted upon successful transport to the Golgi and cleavage. nih.gov
Genetic Manipulation Approaches
Genetic tools are powerful for validating the mechanism of action of inhibitors and for understanding the specific roles of different pathway components.
Gene Knockout and Knockdown (e.g., siRNA, shRNA, CRISPR-Cas9)
Reducing or eliminating the expression of specific genes can reveal their necessity for the observed effects of an inhibitor.
siRNA/shRNA: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) can be used to transiently or stably knock down the expression of SREBP, SCAP, or other pathway components. frontiersin.orggenecards.org For example, knockdown of BRG1, a chromatin remodeling protein, was shown to attenuate the induction of SREBP target genes in HepG2 cells. frontiersin.org This approach can be used to confirm that the effects of this compound are indeed dependent on the presence of its target proteins.
CRISPR-Cas9: The CRISPR-Cas9 system allows for the precise and permanent knockout of genes. pnas.orgfrontiersin.org Studies have utilized CRISPR-Cas9 to knock out SCAP in Leydig cells, demonstrating its requirement for steroidogenesis. pnas.org In the context of this compound, knocking out SCAP would be expected to phenocopy the effects of the inhibitor if it acts directly on SCAP. CRISPR-Cas9 has also been used in genome-wide screens to identify host factors essential for viral replication, some of which are components of the SREBP pathway. nih.gov
Overexpression Studies
Increasing the expression of a particular protein can help to determine if it is a limiting factor in a cellular process or if it can rescue the effects of an inhibitor.
SCAP Overexpression: Overexpressing SCAP can help to determine if an inhibitor's effects can be overcome by an excess of the target protein. For instance, in BRG1-deficient hepatocytes where SREBP processing is reduced, overexpression of SCAP was able to partially restore the expression of SREBP target genes. frontiersin.org
SREBP Overexpression: Overexpressing the active, nuclear form of SREBP can bypass the processing steps that are inhibited by compounds targeting SCAP. This can help to confirm that the downstream effects of the inhibitor are specifically due to the lack of nSREBP. Studies in transgenic mice overexpressing SREBP-1c have shown a resulting increase in hepatic steatosis, directly linking this transcription factor to lipid accumulation. mdpi.com
Insig Overexpression: Overexpression of Insig-1 or Insig-2, which promote the ER retention of the SREBP/SCAP complex, has been shown to block SREBP processing, especially in the presence of sterols. jci.orgpnas.orgnih.gov These studies help to delineate the regulatory roles of different proteins in the pathway and can serve as positive controls for inhibition.
| Genetic Manipulation | Purpose in SREBP/SCAP Research | Example Finding |
| siRNA/shRNA Knockdown | To transiently reduce gene expression and confirm protein necessity for a specific phenotype. | Knockdown of BRG1 reduces the expression of SREBP target genes. frontiersin.org |
| CRISPR-Cas9 Knockout | To permanently eliminate gene function and validate drug targets. | Knockout of SCAP in Leydig cells impairs steroid hormone production. pnas.org |
| Overexpression | To determine if a protein is a limiting factor or to perform rescue experiments. | Overexpression of SCAP can partially rescue SREBP target gene expression in certain deficient cell models. frontiersin.org |
Mutagenesis Studies of SCAP (e.g., sterol-sensing domain mutants)
Mutagenesis studies are fundamental for identifying the specific amino acid residues within SCAP that are critical for its function and for its interaction with inhibitors. By altering the genetic code to substitute specific amino acids, researchers can map the binding sites of regulatory molecules like sterols and test whether a synthetic inhibitor like this compound utilizes the same or different interaction points.
The sterol-sensing domain (SSD) of SCAP is a primary target for these studies. Research has identified several key point mutations within the SSD that render the SREBP cleavage process insensitive to suppression by sterols. nih.govnih.gov For instance, mutations such as Y298C, L315F, and D443N in SCAP lead to the constitutive activation of SREBPs, meaning the pathway remains active even in the presence of high sterol levels. nih.govnih.govpnas.org These mutations prevent the normal sterol-induced conformational change in SCAP that promotes its binding to the INSIG retention proteins in the endoplasmic reticulum (ER). nih.govnih.gov
To study a compound like this compound, researchers would express these SCAP mutants in cultured cells. If the compound fails to inhibit SREBP processing in cells expressing a particular mutant (e.g., SCAP(D443N)), it suggests that the compound's mechanism of action is dependent on that specific residue or the conformational state it controls. rupress.org Conversely, if the inhibitor remains effective, it implies it binds to a different site or acts through an alternative mechanism. This approach is crucial for distinguishing between compounds that mimic the action of sterols and those with novel mechanisms.
| SCAP Mutant | Amino Acid Change | Consequence | Reference |
| SCAP(Y298C) | Tyrosine to Cysteine at position 298 | Causes sterol-resistant phenotype; blocks sterol-induced binding to INSIG. | nih.gov |
| SCAP(L315F) | Leucine to Phenylalanine at position 315 | Confers resistance to 25-hydroxycholesterol (B127956); blocks sterol-induced binding to INSIG. | nih.govnih.gov |
| SCAP(D443N) | Aspartic Acid to Asparagine at position 443 | Confers sterol-resistant SREBP cleavage. | nih.govrupress.org |
Biochemical and Biophysical Techniques
A variety of biochemical and biophysical techniques are essential to quantify the effects of SREBP/SCAP inhibitors and to understand their molecular interactions.
Immunoblotting for Precursor and Mature SREBP Forms
Immunoblotting, or Western blotting, is a cornerstone technique for directly observing the primary effect of a SCAP inhibitor: the blockade of SREBP processing. SREBPs are synthesized as inactive precursors of approximately 125 kDa, which are embedded in the ER membrane. scienceopen.com Upon transport to the Golgi, they are cleaved to release the smaller, transcriptionally active mature form (around 65 kDa) that enters the nucleus. scienceopen.comnih.gov
By using antibodies specific to SREBPs, researchers can visualize and quantify the relative amounts of the precursor (pSREBP) and mature (nSREBP) forms in cell lysates. researchgate.netresearchgate.net In a typical experiment, cells treated with an effective inhibitor like fatostatin (B527787) or in SCAP-deficient cells show a marked decrease in the mature SREBP form and a corresponding accumulation of the precursor form compared to untreated cells. nih.govlife-science-alliance.org This provides direct evidence that the inhibitor is successfully preventing the ER-to-Golgi transport and/or the subsequent proteolytic cleavage of SREBP. nih.govlife-science-alliance.org This method is critical for determining the potency and efficacy of new compounds like this compound.
Quantitative Real-Time PCR for Target Gene Expression
While immunoblotting confirms the inhibition of SREBP processing, quantitative real-time PCR (qPCR) is used to measure the functional downstream consequences. The mature form of SREBP is a transcription factor that activates a wide array of genes involved in lipid biosynthesis.
Researchers use qPCR to measure the messenger RNA (mRNA) levels of key SREBP target genes. A successful inhibitor of the SCAP/SREBP pathway should lead to a significant downregulation of these transcripts. For example, treatment with the SREBP inhibitor betulin (B1666924) has been shown to decrease the mRNA levels of genes involved in fatty acid synthesis (e.g., FASN, ACACA) and cholesterol synthesis (e.g., HMGCS1, HMGCR, LDLR). nih.govahajournals.org By quantifying the reduction in these gene transcripts, researchers can verify that the observed block in SREBP processing translates into a functional decrease in its transcriptional activity. frontiersin.orgnih.gov
Table 1: Representative SREBP Target Genes Monitored by qPCR
| Gene Symbol | Gene Name | Pathway | Expected Result with Inhibitor | Reference |
| FASN | Fatty Acid Synthase | Fatty Acid Synthesis | Downregulation | nih.govahajournals.org |
| ACACA | Acetyl-CoA Carboxylase Alpha | Fatty Acid Synthesis | Downregulation | researchgate.net |
| SCD1 | Stearoyl-CoA Desaturase 1 | Fatty Acid Synthesis | Downregulation | researchgate.net |
| HMGCR | HMG-CoA Reductase | Cholesterol Synthesis | Downregulation | nih.gov |
| HMGCS1 | HMG-CoA Synthase 1 | Cholesterol Synthesis | Downregulation | nih.gov |
| LDLR | Low Density Lipoprotein Receptor | Cholesterol Uptake | Downregulation | frontiersin.orgnih.gov |
Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation)
To dissect the precise mechanism of an inhibitor, it is crucial to understand how it affects the dynamic interactions between SCAP and its binding partners, primarily SREBP and INSIG. nih.gov Co-immunoprecipitation (Co-IP) is the standard technique for this purpose.
In a Co-IP experiment, an antibody is used to pull down a specific protein of interest (e.g., SCAP) from a cell lysate. Any proteins that are bound to the target protein will be pulled down as well. These associated proteins can then be identified by immunoblotting. When sterol levels are high, SCAP binds to INSIG, an interaction that can be detected by Co-IP. embopress.org An inhibitor like this compound could be tested to see if it enhances the SCAP-INSIG interaction, thereby mimicking the effect of sterols. pnas.org Alternatively, some inhibitors might function by directly disrupting the initial binding between the C-terminal domains of SCAP and SREBP, which can also be assessed using Co-IP. nih.govembopress.org For example, studies have shown that overexpressing the C-terminal domain of SCAP alone can disrupt the full-length SCAP-SREBP complex, which inhibits SREBP cleavage, a result confirmed by Co-IP. nih.gov
Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) for SCAP/INSIG Complex
Structural biology techniques provide atomic-level insights into how the SCAP/INSIG complex is assembled and regulated. Cryo-electron microscopy (Cryo-EM) has been particularly instrumental in visualizing the structure of these membrane-embedded proteins.
Recent Cryo-EM studies have successfully resolved the structure of the human SCAP/INSIG-2 complex, revealing how 25-hydroxycholesterol (25-HC) acts as a molecular glue, sandwiched between the two proteins to stabilize the complex. mdpi.comresearchgate.net These structures show that 25-HC binding facilitates a specific conformation in SCAP that is critical for its association with INSIG. mdpi.comnih.gov Such high-resolution structures are invaluable for drug development. They can reveal potential binding pockets for small-molecule inhibitors like this compound, allowing for rational drug design and explaining how a compound might stabilize or disrupt protein-protein interactions. nih.govbiorxiv.org Future structural studies could involve co-crystallization or Cryo-EM analysis of the SCAP/INSIG complex with this compound to directly visualize its binding site and induced conformational changes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools that complement static structural data from Cryo-EM or crystallography. MD simulations model the movement and interaction of atoms in a protein complex over time, providing a dynamic view of its behavior.
In the context of SREBP/SCAP inhibition, MD simulations can be used to predict how an inhibitor like this compound binds to SCAP. researchgate.net For instance, simulations can map potential binding sites, calculate the binding energy of the inhibitor to the protein, and identify the key amino acid residues involved in the interaction. biorxiv.orgnih.gov Recent MD studies have been used to elucidate how ammonia (B1221849) can trigger the dissociation of the SCAP/INSIG complex by inducing conformational changes in SCAP's transmembrane helices. biorxiv.org Similarly, simulations could be employed to model the interaction of this compound with SCAP, predicting how its binding affects the protein's conformation and its ability to interact with INSIG or be packaged into transport vesicles. This in silico approach helps to generate hypotheses that can then be tested experimentally using the mutagenesis and biochemical methods described above.
In Vivo Animal Models for Investigating Pathway Modulation
In vivo animal models are indispensable for studying the systemic effects of SREBP/SCAP pathway modulation. These models allow for the investigation of complex physiological responses to pathway inhibition in the context of a whole organism, providing critical insights that cannot be obtained from simpler cell culture systems.
Rodent Models (e.g., mouse models of diet-induced obesity, genetic models)
Rodent models, particularly mice, are central to investigating the role of the SREBP/SCAP pathway in metabolic diseases like diet-induced obesity and hepatic steatosis. nih.gov Researchers utilize both diet-induced and genetic models to probe the pathological consequences of SREBP hyperactivation and the therapeutic potential of its inhibition.
Diet-Induced Obesity Models: Mice fed a high-fat diet develop insulin (B600854) resistance and hepatic steatosis, mirroring human metabolic syndrome. In these models, inhibiting the SREBP/SCAP pathway has been shown to have profound therapeutic effects. For instance, liver-specific disruption of Scap in mice on a high-fat diet prevents the development of fatty liver, demonstrating the pathway's critical role in diet-induced lipogenesis. nih.gove-enm.org
Genetic Models: Genetic mouse models provide powerful tools for dissecting specific components of the SREBP/SCAP pathway.
ob/ob Mice: These mice lack the gene for leptin, leading to hyperphagia, severe obesity, hyperinsulinemia, and insulin resistance. nih.gove-enm.org The resulting hyperinsulinemia drives the activation of SREBP-1c, causing massive triglyceride accumulation in the liver. nih.gove-enm.org Studies involving the liver-specific deletion of Scap in ob/ob mice have shown a complete reversal of hepatic steatosis. nih.gove-enm.org This intervention abolishes the elevation in lipogenic gene expression and leads to a 90% reduction in the rate of fatty acid synthesis, restoring normal liver morphology and triglyceride content despite persistent obesity and hyperinsulinemia. nih.gove-enm.org
Transgenic and Knockout Mice: Mice with liver-specific overexpression of the active nuclear form of SREBP-1a or SREBP-2 develop fatty livers due to the constitutive activation of lipogenic and cholesterogenic genes. nih.govpnas.org Conversely, mice with a conditional knockout of Scap in the liver exhibit a dramatic reduction in the processing of all SREBP isoforms. pnas.org This leads to a 70-80% decrease in both cholesterol and fatty acid synthesis rates, highlighting SCAP's essential role in maintaining basal lipid synthesis. e-enm.orgpnas.org These models are crucial for identifying direct SREBP target genes by comparing gene expression profiles between overexpression and knockout animals. pnas.org
SCAP Mutation Models: Transgenic mice expressing a mutant form of SCAP that is resistant to sterol inhibition exhibit elevated levels of nuclear SREBP-1 and SREBP-2. mdpi.com This leads to increased synthesis of cholesterol and fatty acids, resulting in significant hepatic lipid accumulation. mdpi.com
The table below summarizes key findings from various rodent models used to study SREBP/SCAP pathway modulation.
| Model Type | Genetic Background/Diet | Key Intervention | Major Findings | Reference |
| Genetic | ob/ob (Leptin deficient) | Liver-specific Scap deletion | Prevents and reverses hepatic steatosis; 90% reduction in fatty acid synthesis rate. | nih.govnih.gove-enm.org |
| Genetic | Wild-type | Liver-specific Scap deletion | 70-80% reduction in basal cholesterol and fatty acid synthesis rates. | e-enm.org |
| Genetic | Wild-type | Transgenic overexpression of nSREBP-1a/nSREBP-2 | Massive accumulation of hepatic cholesterol and triglycerides. | nih.govpnas.org |
| Diet-Induced | High-Fat Diet | Liver-specific Scap deletion | Prevents diet-induced hepatic steatosis. | nih.gove-enm.org |
| Genetic | db/db (Leptin receptor deficient) | Liver-specific Scap deletion | Prevents fatty liver despite obesity, hyperinsulinemia, and hyperglycemia. | nih.gov |
Conclusions and Future Research Directions
Summary of SREBP/SCAP Pathway Centrality in Lipid Metabolism
The Sterol Regulatory Element-Binding Protein (SREBP)/SREBP Cleavage-Activating Protein (SCAP) pathway is a cornerstone of mammalian lipid homeostasis, orchestrating the synthesis and uptake of cholesterol and fatty acids. patsnap.comresearchgate.net SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum (ER) to the nucleus to turn on genes involved in producing these essential lipids. wikipedia.org This entire process is meticulously controlled by SCAP, a protein that acts as a cellular sterol sensor. nih.gov
Under conditions of low cellular sterol levels, SCAP escorts SREBP from the ER to the Golgi apparatus. patsnap.comlife-science-alliance.org In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor, releasing its active N-terminal domain. frontiersin.orgresearchgate.net This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, thereby stimulating the production of cholesterol and fatty acids. researchgate.netresearchgate.net
Conversely, when cellular sterol levels are high, SCAP binds to another ER-resident protein called Insulin-Induced Gene (Insig). nih.govpnas.org This interaction causes a conformational change in SCAP, leading to the retention of the SCAP/SREBP complex within the ER and preventing SREBP activation. nih.govpnas.org This feedback mechanism ensures a tightly regulated balance of lipid levels within the cell. The SREBP family has three main isoforms: SREBP-1a and SREBP-1c, which primarily regulate fatty acid synthesis, and SREBP-2, which is the master regulator of cholesterol synthesis. researchgate.netwikipedia.org The central role of the SREBP/SCAP pathway makes it a critical node in metabolic health and disease, with its dysregulation being implicated in conditions such as fatty liver disease, type 2 diabetes, and certain cancers. researchgate.netmdpi.com
Identification of Research Gaps in Understanding Specific Inhibitory Mechanisms
A key challenge is achieving isoform specificity. Most inhibitors, such as fatostatin (B527787) and betulin (B1666924), target the SCAP protein, thereby blocking the processing of all SREBP isoforms. life-science-alliance.orgresearchgate.net This lack of specificity can be a significant hurdle, as selective inhibition of SREBP-1 (for fatty acid-related disorders) versus SREBP-2 (for cholesterol-related disorders) could offer more targeted therapeutic benefits with fewer off-target effects. patsnap.com Research is needed to understand how to design or discover inhibitors that can differentiate between the SCAP complexes bound to different SREBP isoforms.
Furthermore, the downstream consequences of long-term SREBP/SCAP inhibition are not fully understood. While inhibiting this pathway can reduce lipid synthesis, the potential for compensatory mechanisms or unforeseen effects on other cellular processes requires deeper investigation. There is also a need to explore alternative, non-canonical pathways that may regulate SREBP activity independently of the classical SCAP-dependent transport, as these could represent novel targets for intervention. pnas.org
Prospective Areas for Investigating Novel SREBP/SCAP Modulators
The quest for novel modulators of the SREBP/SCAP pathway is an active area of research with significant therapeutic potential. One promising avenue is the development of molecules that specifically disrupt the SCAP-SREBP interaction or, conversely, stabilize the SCAP-Insig interaction to lock the complex in the ER. researchgate.netmedchemexpress.com High-throughput screening of large chemical libraries, coupled with structure-based drug design, could yield novel chemical scaffolds with high affinity and specificity for SCAP.
Natural products remain a rich source for discovering new inhibitors. Compounds like betulin and xanthohumol (B1683332) have already been identified as SREBP/SCAP pathway inhibitors, suggesting that further exploration of plant and microbial extracts could uncover more candidates. researchgate.net
Another prospective area is the targeting of other proteins involved in the SREBP activation cascade. Developing inhibitors for the S1P or S2P proteases could provide an alternative strategy for blocking SREBP maturation. Additionally, exploring molecules that can modulate the post-translational modifications of SCAP or SREBP, such as phosphorylation or ubiquitination, could offer new regulatory handles on the pathway's activity. The identification of novel genes and pathways that regulate SREBP transcriptional activity also opens up new possibilities for therapeutic intervention.
Development of Advanced Research Models for Pathway Analysis
To address the existing research gaps and explore novel modulators, the development of more sophisticated research models is crucial. While cultured cell lines have been invaluable, they may not fully recapitulate the complex metabolic environment of a whole organism.
The use of genetically engineered mouse models, such as those with liver-specific deletion or modification of SCAP or SREBP isoforms, will continue to be essential for understanding the in vivo roles of this pathway and for testing the efficacy and safety of new inhibitors. mdpi.com For instance, mice with a disrupted Scap gene in the liver have been shown to have reduced fatty acid and cholesterol synthesis, highlighting the protein's critical role. mdpi.com
Advanced imaging techniques, including super-resolution microscopy and cryogenic electron microscopy (cryo-EM), can provide unprecedented insights into the structural dynamics of the SCAP/SREBP/Insig complex and how it interacts with small molecule inhibitors. Cryo-EM, in particular, has been instrumental in visualizing the structure of the human SCAP/Insig complex, offering a template for structure-based drug design. researchgate.net
Furthermore, the application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to cells and tissues treated with SREBP/SCAP inhibitors can provide a comprehensive, system-wide view of the molecular consequences of pathway inhibition. The development of more robust in vitro systems, such as 3D organoids that better mimic the architecture and function of tissues like the liver, will also be valuable for preclinical testing of novel modulators.
Q & A
Q. What is the molecular mechanism by which SREBP/SCAP-IN-2 inhibits the SREBP/SCAP pathway?
this compound disrupts the SCAP-mediated transport of SREBP from the endoplasmic reticulum (ER) to the Golgi apparatus. SCAP acts as a cholesterol sensor: under low sterol conditions, it escorts SREBP to the Golgi for proteolytic activation, enabling SREBP to enter the nucleus and upregulate lipid synthesis genes . This compound likely interferes with SCAP’s sterol-sensing domain or its interaction with INSIG proteins, which retain the SCAP/SREBP complex in the ER under high sterol conditions . Methodologically, researchers should validate inhibition using immunoblotting (to detect uncleaved SREBP precursors) and qPCR (to assess downregulation of SREBP target genes like HMGCR and LDLR) .
Q. What experimental assays are critical for assessing this compound efficacy in vitro?
Key assays include:
- Immunoblotting : Detect SREBP cleavage (reduction in nuclear SREBP-1c/2 fragments) .
- Lipidomics : Quantify intracellular cholesterol and fatty acid levels via LC-MS or enzymatic assays .
- Luciferase reporter assays : Measure SREBP transcriptional activity using sterol-responsive element (SRE)-driven reporters .
- Co-immunoprecipitation : Confirm disruption of SCAP-INSIG or SCAP-SREBP interactions .
Q. How can researchers control for off-target effects when studying this compound?
Use orthogonal approaches such as:
- SCAP knockout/rescue models : Compare inhibitor effects in SCAP-deficient vs. SCAP-reconstituted cells .
- RNA-seq : Identify gene expression changes unrelated to SREBP targets (e.g., inflammatory pathways) .
- Dose-response curves : Ensure effects are concentration-dependent and plateau at saturating doses .
Advanced Research Questions
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?
In vivo models (e.g., PDAC xenografts) may show reduced potency due to pharmacokinetic limitations or compensatory lipid uptake mechanisms (e.g., LDL receptor upregulation) . To address this:
- Perform tissue-specific SCAP knockout to isolate pathway dependency .
- Combine this compound with LDL-C-lowering agents (e.g., statins) to test synergy .
- Use stable isotope tracing (e.g., ¹³C-acetate) to quantify de novo lipogenesis in tumors .
Q. What experimental designs can validate the specificity of this compound for SCAP vs. other sterol-sensing proteins?
- Thermal shift assays : Measure binding affinity to SCAP’s sterol-sensing domain vs. related proteins (e.g., HMG-CoA reductase) .
- CRISPR-Cas9 screens : Identify synthetic lethal interactions unique to SCAP inhibition .
- Structural modeling : Compare inhibitor docking to SCAP’s WD40 domain vs. homologous regions in other proteins .
Q. How does this compound compare to other SREBP inhibitors (e.g., 25-hydroxyvitamin D) in modulating lipid metabolism?
25-hydroxyvitamin D promotes SCAP ubiquitination and proteasomal degradation, whereas this compound may block SCAP trafficking . Researchers should:
- Compare time-course effects on SCAP protein stability (via cycloheximide chase assays) .
- Assess transcriptional profiles: Vitamin D may activate non-lipid pathways (e.g., calcium homeostasis) .
Q. What statistical methods are appropriate for analyzing lipidomic data in this compound studies?
- Multivariate analysis (e.g., PCA or PLS-DA) to identify lipid species most affected by inhibition .
- False discovery rate (FDR) correction for high-throughput datasets (e.g., q < 0.1) .
- Pathway enrichment analysis using tools like MetaboAnalyst to link lipid changes to biological processes .
Q. How can conflicting data on SCAP’s role in cancer metabolism be reconciled?
While SCAP knockout suppresses PDAC growth , some cancers may bypass SREBP via exogenous lipid uptake. To dissect this:
- Culture cells in lipid-depleted media to force reliance on de novo synthesis .
- Profile lipid transporters (e.g., CD36) in SCAP-inhibited vs. control tumors .
Methodological Guidelines
Q. What controls are essential when studying this compound in cholesterol-depleted conditions?
Q. How should researchers address batch variability in this compound treatment assays?
- Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) .
- Use internal controls (e.g., a reference inhibitor) across experimental batches .
- Report raw data and variability metrics (e.g., CV%) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
